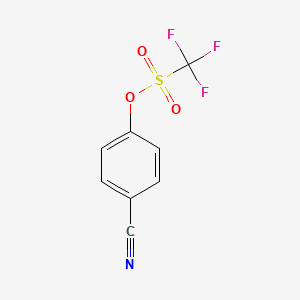

4-Cyanophenyl trifluoromethanesulfonate

Número de catálogo B1604509

Peso molecular: 251.18 g/mol

Clave InChI: KKETVWGQXANCHL-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06136157

Procedure details

Table 1, Entry 8. In the reaction tube were mixed 4-cyanophenyl triflate (0.251 g,1.0 mmol), allyltrimethylsilane (0.571 g, 5.0 mmol), palladium acetate (0.00673 g, 0.030 mmol), DPPF (0.0366 g, 0.066 mmol), potassium carbonate (0.207 g, 1.5 mmol) and 1.0 ml acetonitrile.under nitrogen. The contents of the flask were irradiated for 5.00 min with an effect of 50 W. After cooling, the product mixture was poured into 25 ml water and was extracted three times with 25 ml diethyl ether. The combined extracts were washed two times with 25 ml saline and concentrated to an oil. The crude product was purified by repeated Kugelrohr distillation. The yield was 54% (clear oil).

Yield

54%

Identifiers

|

REACTION_CXSMILES

|

O([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)S(C(F)(F)F)(=O)=O.[CH2:17]([Si:20]([CH3:23])([CH3:22])[CH3:21])[CH:18]=[CH2:19].C(=O)([O-])[O-].[K+].[K+].C(#N)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].O>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([C:18](=[CH2:19])[CH2:17][Si:20]([CH3:23])([CH3:22])[CH3:21])=[CH:10][CH:11]=1)#[N:16] |f:2.3.4,6.7.8,9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.251 g

|

|

Type

|

reactant

|

|

Smiles

|

O(S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)C#N

|

|

Name

|

|

|

Quantity

|

0.571 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)[Si](C)(C)C

|

|

Name

|

|

|

Quantity

|

0.207 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

0.00673 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0.0366 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

|

Step Two

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents of the flask were irradiated for 5.00 min with an effect of 50 W

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted three times with 25 ml diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined extracts were washed two times with 25 ml saline

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Kugelrohr distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C1=CC=C(C=C1)C(C[Si](C)(C)C)=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 54% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |